![molecular formula C22H23FN6O2 B2964026 3-(4-fluorophenyl)-9-methyl-1,7-bis(2-methylallyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 898410-64-5](/img/structure/B2964026.png)
3-(4-fluorophenyl)-9-methyl-1,7-bis(2-methylallyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-fluorophenyl)-9-methyl-1,7-bis(2-methylallyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a useful research compound. Its molecular formula is C22H23FN6O2 and its molecular weight is 422.464. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Antitumor Activity
This compound has been utilized in the synthesis of novel fluorinated compounds, such as 1,5-disubstituted-1,3,5-triazepine-6,7-diones, which have shown potential as inhibitors of tumor cell growth. Specifically, these compounds exhibit significant activity against Cyclin-dependent kinase 2 (CDK2), a critical enzyme for cell cycle progression in cancer cells. The potency of these synthesized compounds was compared to the standard Olomoucine, displaying IC50 values ranging from 4.0 to 6.8 μM (W. A. Bawazir & R. -Rahman, 2020).
Serotonin Receptor Antagonism
Derivatives of 1,2,4-triazine, which include the 3-(4-fluorophenyl) moiety, have been studied for their potential as serotonin (5-HT2) receptor antagonists. This research aims to explore therapeutic applications for conditions influenced by serotonin receptors, such as psychiatric disorders. Among these derivatives, some compounds have demonstrated more potent 5-HT2 antagonist activity compared to established drugs like ritanserin, without showing significant alpha 1 antagonist activity (Y. Watanabe et al., 1992).
Application in Depression and Anxiety Treatment
Fluorinated derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, closely related to the query compound, have been synthesized and evaluated for their affinity towards serotonin receptors and phosphodiesterase inhibitors. These studies identified potent ligands for 5-HT1A and 5-HT7 receptors, suggesting potential use in the treatment of depression and anxiety. Preliminary in vivo studies have shown antidepressant and anxiolytic effects in mouse models (A. Zagórska et al., 2016).
Development of Supramolecular Polymers
The compound has been used in the development of supramolecular polymers, such as hydrogen-bonded poly(ether ketone)s. These polymers are formed through hydrogen bonding interactions between chain ends of polymers, reminiscent of DNA's triple hydrogen bonding. This research could pave the way for innovative materials with unique physical and chemical properties (M. Kunz et al., 2004).
Creation of Fluorescent Sensors
The compound's derivatives have been instrumental in creating new fluorescent sensors. For instance, mesoporous polyurethane-nitrogen-doped carbon dot nanocomposites have been synthesized, demonstrating high sensitivity and selectivity as fluorescent sensors for iron ions. Such sensors have broad applications in chemical analysis and environmental monitoring (Saber Nanbedeh & K. Faghihi, 2021).
Propriétés
IUPAC Name |
3-(4-fluorophenyl)-9-methyl-1,7-bis(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN6O2/c1-13(2)10-28-20(30)18-19(26(5)22(28)31)24-21-27(18)12-17(25-29(21)11-14(3)4)15-6-8-16(23)9-7-15/h6-9H,1,3,10-12H2,2,4-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKBFWPPZGFKTGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C(=O)C2=C(N=C3N2CC(=NN3CC(=C)C)C4=CC=C(C=C4)F)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
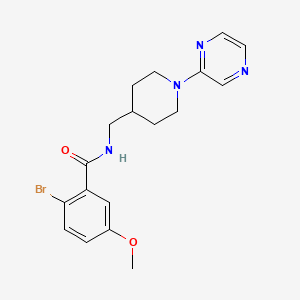
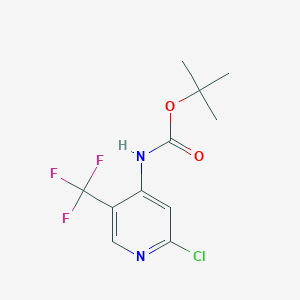
![8-(3,4-dimethylphenyl)-7-(4-fluorophenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2963953.png)

![2-cyclopentyl-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2963956.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2963957.png)
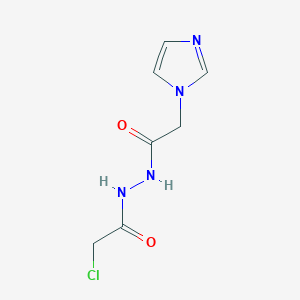
![2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-N-(3-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B2963959.png)
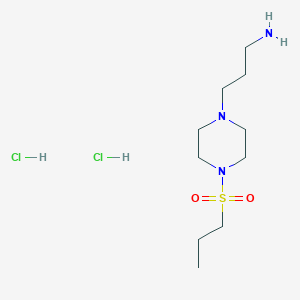
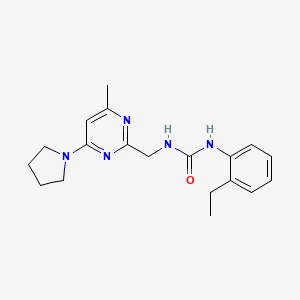
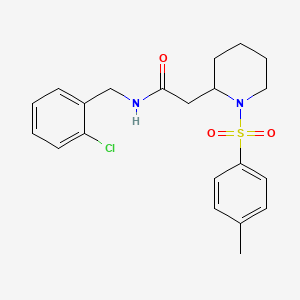
![5-chloro-N-{[4-(methoxymethyl)phenyl]methyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2963964.png)
![N-[[4-(4-methoxyphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2963965.png)

